

# (S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane chemical properties

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## Compound of Interest

**Compound Name:** (S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane

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An In-depth Technical Guide to **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane**: Properties, Synthesis, and Applications

## Introduction

**(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** is a versatile chiral building block extensively utilized in synthetic organic chemistry and pharmaceutical development.<sup>[1]</sup> Derived from the "chiral pool," specifically from (S)-glyceraldehyde or L-serine, this compound offers a stereochemically defined framework that is invaluable for the construction of complex, enantiomerically pure molecules. Its structure incorporates two key protecting groups—a benzyl ether and an acetonide (isopropylidene ketal)—masking a glycerol backbone. This arrangement allows for sequential, regioselective deprotection and functionalization, making it a preferred choice for chemists aiming to streamline synthetic pathways and enhance yields in both academic and industrial settings.<sup>[1]</sup>

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, synthesis, and strategic applications of this important chiral synthon.

## Physicochemical and Spectroscopic Properties

The unique structure of **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** dictates its physical characteristics and spectroscopic signature. It is commonly supplied as a stable,

colorless to slightly yellow liquid, which simplifies handling and dispensing in a laboratory setting.<sup>[1]</sup>

## Chemical and Physical Data

The fundamental properties of the compound are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference(s)
CAS Number	16495-03-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	222.28 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane	<a href="#">[3]</a>
Appearance	Colorless or slightly yellow clear liquid	<a href="#">[1]</a> <a href="#">[4]</a>
Density	1.050 g/mL at 20 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	79-80 °C at 0.05 mm Hg	<a href="#">[2]</a> <a href="#">[5]</a>
Refractive Index (n <sub>20/D</sub> )	1.49 - 1.496	<a href="#">[1]</a> <a href="#">[5]</a>
Optical Rotation ([α] <sub>20/D</sub> )	+18° to +21° (neat)	<a href="#">[1]</a> <a href="#">[4]</a>
Storage Conditions	2-8 °C, sealed in a dry environment	<a href="#">[1]</a> <a href="#">[5]</a>

## Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane**. The expected spectral features are outlined below.

- <sup>1</sup>H NMR: The proton NMR spectrum provides a clear map of the molecule. Key expected signals include:

- Two singlets around  $\delta$  1.3-1.5 ppm for the two diastereotopic methyl groups of the acetonide.
- A multiplet for the chiral proton at the C4 position of the dioxolane ring.
- A characteristic AB quartet or two distinct singlets for the benzylic protons (-O-CH<sub>2</sub>-Ph) around  $\delta$  4.5 ppm.
- A multiplet for the protons of the benzyloxymethyl group (-CH<sub>2</sub>-O-Bn).
- A multiplet corresponding to the aromatic protons of the benzyl group between  $\delta$  7.2-7.4 ppm.

• <sup>13</sup>C NMR: The carbon spectrum will confirm the carbon framework. Expected signals include:

- Two distinct signals for the acetonide methyl carbons.
- A signal for the quaternary carbon of the acetonide (C2) typically above  $\delta$  100 ppm.
- Signals for the carbons of the dioxolane ring and the benzyloxymethyl side chain.
- Signals in the aromatic region ( $\delta$  127-138 ppm) for the benzyl group carbons.

• Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying functional groups. Key absorptions include:

- C-H stretching vibrations (aliphatic and aromatic).
- Strong C-O stretching bands characteristic of the ether and acetal functionalities, typically in the 1050-1250 cm<sup>-1</sup> region.
- C=C stretching vibrations from the aromatic ring around 1600 cm<sup>-1</sup> and 1450 cm<sup>-1</sup>.

• Mass Spectrometry (MS): ESI-MS would typically show the molecular ion peak [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>, confirming the molecular weight of 222.28 g/mol .<sup>[3]</sup>

## Synthesis and Purification

The most common and efficient synthesis of **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** starts from the commercially available chiral precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, often referred to as (S)-Solketal. The synthesis involves a standard Williamson ether synthesis.



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Caption: Synthesis workflow for the target compound.

## Experimental Protocol: Synthesis

Objective: To synthesize **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** via Williamson ether synthesis.

Materials:

- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
- Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

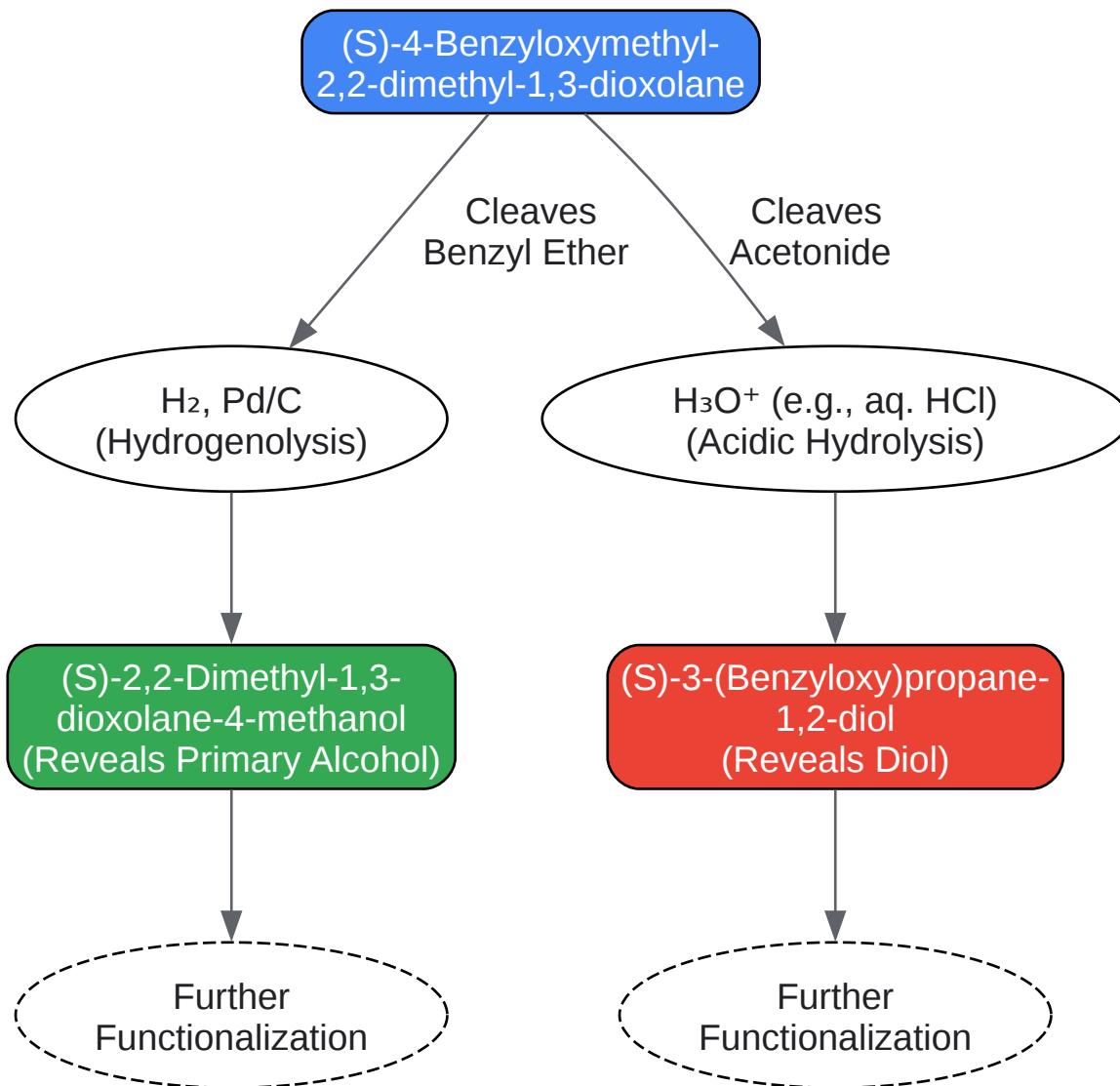
- Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The

mineral oil is removed by washing with anhydrous hexanes under nitrogen, followed by careful decantation.

- Solvent Addition: Anhydrous THF is added to the flask to create a suspension of NaH. The suspension is cooled to 0 °C in an ice bath.
- Deprotonation: A solution of (S)-Solketal (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension via the dropping funnel. The reaction is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature for 1 hour, or until hydrogen gas evolution ceases. This step forms the sodium alkoxide intermediate.
  - Causality Insight: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the primary alcohol without competing in the subsequent S<sub>n</sub>2 reaction. The reaction is performed at 0 °C initially to control the exothermic reaction and the rate of hydrogen evolution.
- Alkylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.
  - Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
- Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution at 0 °C to neutralize any unreacted NaH. The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
- Washing: The combined organic layers are washed sequentially with water and then brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude residual oil is purified by vacuum fractional distillation to yield the final product as a clear liquid.[\[2\]](#)[\[6\]](#)

## Core Applications in Asymmetric Synthesis

The utility of **(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane** lies in its dual-protected chiral structure, which can be unmasked in a controlled manner.



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Caption: Selective deprotection pathways.

## The Benzyl Ether as a Hydroxyl Protecting Group

The benzyl (Bn) group is a robust protecting group for the primary alcohol. It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. This stability allows for extensive chemical modifications on other parts of a molecule without affecting the protected hydroxyl group.

Deprotection Protocol: Hydrogenolysis The most common method for removing a benzyl ether is catalytic hydrogenation.

- Setup: The benzyl-protected compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask designed for hydrogenation.
- Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
  - Expertise Insight: The choice of catalyst loading and solvent can influence reaction rates. For substrates sensitive to acid, a neutralized support (e.g., by washing the Pd/C with a base) can be used to prevent acid-catalyzed side reactions like acetonide cleavage.
- Reaction: The flask is evacuated and backfilled with hydrogen gas ( $H_2$ ) several times before being left to stir under a hydrogen atmosphere (from a balloon or a pressurized vessel) at room temperature.
- Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.

## The Acetonide as a Diol Protecting Group

The isopropylidene acetal (acetonide) protects the 1,2-diol moiety derived from the original glycerol backbone. It is stable to basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions.<sup>[7]</sup>

Deprotection Protocol: Acidic Hydrolysis Mild acidic conditions are sufficient to hydrolyze the acetonide, liberating the diol.

- Setup: The acetonide-protected compound is dissolved in a protic solvent mixture, typically methanol/water or THF/water.
- Acid Catalyst: A catalytic amount of a strong acid, such as hydrochloric acid (HCl), sulfuric acid ( $H_2SO_4$ ), or p-toluenesulfonic acid (TsOH), is added.

- Expertise Insight: The concentration and choice of acid are crucial. For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid can be used to achieve selective cleavage without affecting other acid-labile groups.
- Reaction: The reaction is stirred at room temperature and monitored by TLC.
- Workup: Upon completion, the reaction is neutralized by the addition of a weak base (e.g., saturated aqueous sodium bicarbonate). The organic solvent is removed under reduced pressure, and the remaining aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to yield the diol.

## Safety and Handling

**(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** is considered harmful if swallowed, in contact with skin, or if inhaled.<sup>[8]</sup> Standard laboratory safety precautions should be strictly followed.

Hazard Category	Precautionary Measures	Reference(s)
Exposure Controls	Use only in a well-ventilated area, preferably in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection.	[8]
Handling	Avoid breathing vapors or mist. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.	[8]
Storage	Keep container tightly closed. Store in a cool, well-ventilated place at 2-8 °C, away from incompatible materials such as strong acids and oxidizing agents.	[1][5][8]
First Aid	Skin: Wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek medical attention. Inhalation: Move to fresh air.	[8]

## Conclusion

**(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** is a high-value chiral synthon that provides a reliable and versatile platform for asymmetric synthesis. Its well-differentiated protecting groups, the benzyl ether and the acetonide, can be selectively cleaved under orthogonal conditions, enabling complex and elegant synthetic strategies. For researchers in pharmaceutical and materials science, a thorough understanding of its properties, handling, and reaction protocols is essential for leveraging its full potential in the creation of novel, enantiomerically pure molecules.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-4-BENZYLOXYMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE CAS#: 16495-03-7 [m.chemicalbook.com]
- 3. (S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. (S)-4-BENZYLOXYMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE | 16495-03-7 [amp.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. keyorganics.net [keyorganics.net]
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